REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][cH:16][c:17]2[c:18]1[cH:19][cH:20][n:21][cH:22]2.[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][n:8][cH:9][c:10]2[cH:11]1.[Br:24][c:25]1[cH:26][cH:27][cH:28][c:29]2[c:30]1[cH:31][cH:32][n+:33]([O-:35])[cH:34]2.[ClH:23]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][n+:8]([O-:35])[cH:9][c:10]2[cH:11]1.[ClH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2cnccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Brc1ccc2ccncc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][n+]1ccc2c(Br)cccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
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product
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Smiles
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[O-][n+]1ccc2ccc(Br)cc2c1
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Name
|
|
Type
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product
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Smiles
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Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |